![molecular formula C22H17NO B3425625 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide CAS No. 439095-62-2](/img/structure/B3425625.png)

4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide

Descripción general

Descripción

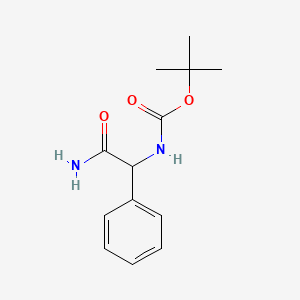

4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide is a chemical compound with the CAS Number: 439095-62-2 and a molecular weight of 311.38 . It has a linear formula of C22H17NO . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H17NO/c1-17-7-13-20 (14-8-17)22 (24)23-21-15-11-19 (12-16-21)10-9-18-5-3-2-4-6-18/h2-8,11-16H,1H3, (H,23,24) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that nitrogen-substituted alkynes are used in a wide number of transformations . They are precursors of highly reactive keteniminium ions and useful reagents for asymmetric synthesis .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 311.38 , and its linear formula is C22H17NO .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs)

The review by Qutob et al. (2022) discusses the degradation of acetaminophen, highlighting the advanced oxidation processes (AOPs) for treating aqueous mediums containing recalcitrant compounds. It focuses on by-products, biotoxicity, and proposed degradation pathways, emphasizing the importance of AOPs in environmental remediation. This context suggests that related compounds might be studied for their reactivity or by-products in similar environmental or chemical processes (Qutob et al., 2022).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), as reviewed by Cantekin et al. (2012), demonstrate the utility of benzene derivatives in nanotechnology, polymer processing, and biomedical applications. The review outlines the self-assembly behavior of BTAs into nanometer-sized structures, highlighting their potential in creating complex molecular systems. This insight could be relevant for understanding the applications of benzene derivatives in designing new materials or biomedical applications (Cantekin, T. D. de Greef, & Palmans, 2012).

Amyloid Imaging in Alzheimer's Disease

Nordberg's reviews (2007) on amyloid imaging in Alzheimer's disease present the development and application of radioligands for in vivo brain amyloid measurement. These studies showcase the role of specific chemical compounds in medical imaging, particularly in diagnosing and understanding neurodegenerative diseases. It points to the potential research applications of related compounds in developing diagnostic tools or treatments for diseases like Alzheimer's (Nordberg, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include measures to take in case of exposure or if specific incidents occur .

Propiedades

IUPAC Name |

4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO/c1-17-7-13-20(14-8-17)22(24)23-21-15-11-19(12-16-21)10-9-18-5-3-2-4-6-18/h2-8,11-16H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMYLYSCUIVWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409793 | |

| Record name | 1T-1161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439095-62-2, 4699-24-5 | |

| Record name | 4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1T-1161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)